(S)-Malathion

Descripción

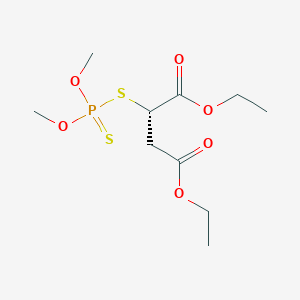

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H19O6PS2 |

|---|---|

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

diethyl (2S)-2-dimethoxyphosphinothioylsulfanylbutanedioate |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

Clave InChI |

JXSJBGJIGXNWCI-QMMMGPOBSA-N |

SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |

SMILES isomérico |

CCOC(=O)C[C@@H](C(=O)OCC)SP(=S)(OC)OC |

SMILES canónico |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC |

Origen del producto |

United States |

Enantioselective Synthesis and Resolution Methodologies for S Malathion

Stereoselective Synthesis of Malathion (B1675926) Enantiomers

The direct synthesis of a specific enantiomer, such as (S)-malathion, can be achieved through stereoselective methods that control the three-dimensional arrangement of atoms in the molecule. These approaches often utilize chiral starting materials or catalysts to guide the formation of the desired stereoisomer.

Approaches from Chiral Precursors (e.g., Malic Acid)

One effective strategy for synthesizing enantiomerically pure malathion involves starting from a readily available chiral precursor like malic acid. Both (R)- and (S)-malic acid can serve as starting points for the synthesis of the corresponding malathion enantiomers. core.ac.ukebrary.netnih.gov The synthesis of malathion enantiomers from the corresponding (R)- or (S)-malic acid has been accomplished in three steps. nih.gov This method provides a reliable route to chiral malathion, which can then be used as a precursor for other chiral derivatives. core.ac.uk

The general synthetic route involves converting the malic acid to its corresponding diethyl malate, followed by a reaction to introduce the phosphorodithioate (B1214789) group. ebrary.net This approach has been a foundational method for obtaining the individual stereoisomers of malathion for further study. core.ac.uk

Chemoenzymatic Synthesis and Biocatalysis for this compound

Chemoenzymatic synthesis and biocatalysis represent powerful and environmentally friendly approaches for producing enantiomerically pure compounds. These methods leverage the high selectivity of enzymes to catalyze specific reactions. While direct chemoenzymatic synthesis of this compound is an area of interest, much of the research has focused on the enzymatic resolution of racemic malathion.

Enzymes, particularly lipases and esterases, are well-suited for this purpose due to their ability to distinguish between enantiomers in a racemic mixture. researchgate.netresearchgate.net For instance, studies have explored the use of various microbial cultures and purified enzymes to selectively hydrolyze one enantiomer, allowing for the isolation of the other. Immobilization of these biocatalysts, such as Rhodococcus erythropolis and Aspergillus niger cultures or lipase (B570770) AP6, has been shown to improve enantioselectivity, leading to high enantiomeric excesses of the desired product. researchgate.net The use of biocatalysts in the synthesis of chiral pesticides is a growing field, offering a sustainable alternative to traditional chemical methods. ebrary.net

Enantiomeric Resolution Techniques for Malathion and its Analogs

Enantiomeric resolution is a common strategy for separating a racemic mixture into its individual enantiomers. This is particularly relevant for compounds like malathion, where the racemic form is often produced commercially.

Enzymatic Kinetic Resolution (e.g., Lipases, Esterases)

Enzymatic kinetic resolution is a widely studied method for separating malathion enantiomers. nih.govresearchgate.net This technique relies on the stereoselective hydrolysis of one of the enantiomers in the racemic mixture by an enzyme, leaving the other enantiomer unreacted. nih.gov Lipases, such as those from Candida rugosa, Candida antarctica type B, Porcine pancreatic lipase, and Mucor javanicus, have been extensively investigated for this purpose. nih.govd-nb.info

The efficiency of the enzymatic resolution is influenced by several factors, including the choice of enzyme, temperature, and solvent. researchgate.net For instance, with CRL, optimal conditions were found to be a temperature of 40°C in a phosphate (B84403) buffer. nih.gov Immobilization of the enzymes on supports can further enhance their stability and reusability. researchgate.net

Table 1: Performance of Different Lipases in the Kinetic Resolution of Racemic Malathion

| Lipase Source | Enantioselectivity (E value) | Conversion (%) | Enantiomeric Excess of Unreacted Enantiomer (%) |

|---|---|---|---|

| Candida rugosa | 185 nih.govresearchgate.netnih.gov | 49.42 nih.govresearchgate.netnih.gov | 87 nih.govresearchgate.netnih.gov |

| Porcine pancreatic | Lower than CRL nih.govd-nb.info | - | - |

| Mucor javanicus | Lower than CRL nih.govd-nb.info | - | - |

| Lipase AP6 (immobilized) | 168.49 researchgate.net | - | 98.82 researchgate.net |

| Rhodococcus erythropolis (immobilized) | 55.87 researchgate.net | - | 96.48 researchgate.net |

| Aspergillus niger (immobilized) | 53.34 researchgate.net | - | 96.45 researchgate.net |

| Pig Liver Esterase (PLE) | - | - | up to 56 researchgate.netnih.gov |

Data sourced from multiple studies and may represent optimal reported values.

Classical Resolution Methods (e.g., Alkaloid Resolution)

Classical resolution involves the use of a chiral resolving agent to form a pair of diastereomers with the enantiomers of the racemic mixture. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. For acidic or basic compounds, chiral bases or acids, like alkaloids, are commonly used as resolving agents.

In the context of malathion and its analogs, alkaloid resolution has been employed, particularly for the synthesis of isomalathion (B127745) stereoisomers. core.ac.uk This method involves reacting a phosphorothioic acid derivative with an alkaloid, such as strychnine (B123637) or brucine, to form diastereomeric salts. core.ac.uknih.gov Subsequent fractional crystallization of these salts allows for the separation of the diastereomers. core.ac.uk While effective, finding a suitable solvent system for the crystallization can be challenging, as the diastereomeric salts may be highly soluble in common solvents like methanol (B129727) and ethanol. core.ac.uk This classical approach has been instrumental in preparing enantioenriched phosphorothiolates and played a role in the synthesis and configurational assignment of isomalathion stereoisomers. core.ac.uknih.gov

Stereochemical Aspects of Malathion Metabolism and Biotransformation

Enantioselective Metabolic Pathways in Biological Systems (excluding human)

In non-human biological systems, the metabolic pathways of malathion (B1675926) are predominantly categorized into oxidative and hydrolytic biotransformations, both of which can proceed enantioselectively. This differential metabolism is a key reason for the selective toxicity of malathion between insects and mammals. epa.govorst.edu

Oxidative Biotransformation (e.g., to Malaoxon (B1675925) Enantiomers)

The oxidative desulfuration of malathion to its more toxic oxygen analog, malaoxon, is a critical bioactivation step. ekb.egusf.edu This conversion is catalyzed by cytochrome P-450 monooxygenases. researchgate.net In insects, which often have a deficiency in detoxifying carboxylesterases, this oxidative pathway is dominant, leading to the accumulation of malaoxon and subsequent toxicity. usf.educore.ac.uk The process can be stereoselective, resulting in the formation of (+)-malaoxon and (-)-malaoxon. oup.com

Research has shown that the toxicity of the resulting malaoxon enantiomers can differ significantly. For instance, in some non-human species, the (R)-malaoxon enantiomer has been found to be a more potent inhibitor of acetylcholinesterase (AChE) than the (S)-enantiomer. oup.com In the aquatic invertebrate Daphnia magna, the (R)-enantiomers of both malathion and malaoxon exhibited higher toxicity than their (S)-counterparts. researchgate.net Similarly, in blue catfish (Ictalurus furcatus), the oxidative product malaoxon was found to be more toxic than the parent compound malathion. researchgate.net The conversion to malaoxon is a key factor in the insecticide's efficacy and its selective impact on target pests. core.ac.uk

Table 1: Enantioselective Toxicity of Malathion and Malaoxon in Daphnia magna

| Compound | 48h-LC50 (µg/L) |

| (RS)-Malathion | 11.32 ± 1.17 |

| (R)-Malathion | 6.94 ± 1.23 |

| (S)-Malathion | 11.62 ± 1.09 |

| (RS)-Malaoxon | 2.08 ± 0.17 |

| (R)-Malaoxon | 0.97 ± 0.10 |

| (S)-Malaoxon | 2.31 ± 0.18 |

Data sourced from Lin et al. (2010) researchgate.net

Hydrolytic Biotransformation (e.g., to Malathion Monocarboxylic and Dicarboxylic Acids)

The primary route of malathion detoxification in mammals is through hydrolysis by carboxylesterases, which cleave the ester linkages to form less toxic, water-soluble metabolites: malathion monocarboxylic acids (MMCα and MMCβ) and subsequently malathion dicarboxylic acid (MDCA). epa.govorst.eduepa.gov This hydrolytic pathway is significantly more efficient in mammals than in insects, accounting for the selective toxicity of the insecticide. epa.govorst.edu

This hydrolysis can be highly enantioselective. For example, studies using lipases from various microorganisms have demonstrated preferential hydrolysis of one malathion enantiomer over the other. Candida rugosa lipase (B570770), for instance, preferentially hydrolyzes this compound to this compound monocarboxylic acid, allowing for the recovery of the unreacted (R)-malathion. nih.govd-nb.info This enantioselectivity is crucial as it can lead to an enrichment of the more toxic enantiomer in an organism if the detoxification pathway favors the metabolism of the less toxic one. The degradation of malathion in wheat kernels by carboxylesterases also proceeds through the formation of both MMCα and MMCβ, eventually leading to MDC. researchgate.net

Role of Specific Enzymes in Enantioselective Degradation (e.g., Carboxylesterases, Phosphotriesterases)

The enantioselective metabolism of malathion is governed by the stereospecificity of the enzymes involved.

Carboxylesterases (CEs) are central to the detoxification of malathion. epa.govorst.edu These enzymes exhibit significant enantioselectivity in their hydrolytic activity. Mammalian liver carboxylesterases are particularly efficient at hydrolyzing malathion, contributing to its relatively low toxicity in these species. nih.gov The deficiency of these specific carboxylesterases in many insect species is a primary reason for their susceptibility to malathion. core.ac.uk The inactivation of carboxylesterases can dramatically increase malathion's toxicity to mammals. ucanr.edu

Phosphotriesterases (PTEs) are another class of enzymes capable of hydrolyzing organophosphorus compounds, including malathion. mdpi.comoup.com These enzymes, often found in microorganisms, can also exhibit stereoselectivity. mdpi.com Wild-type PTE from Pseudomonas diminuta is known to preferentially hydrolyze the SP-enantiomers of many organophosphate substrates. mdpi.comnih.gov While its activity against malathion is slower than against other substrates like paraoxon, research has focused on engineering these enzymes to improve their efficacy in degrading malathion and its toxic metabolites. mdpi.commdpi.com

Enantioselective Microbial Degradation of Malathion

Microorganisms play a vital role in the environmental degradation of pesticides, and this process is often enantioselective.

Bacterial Degradation of Malathion Enantiomers

A variety of bacterial species have been identified that can degrade malathion, often utilizing it as a carbon source. biorxiv.orgresearchgate.netmdpi.com This degradation is frequently enantioselective, meaning that one enantiomer is degraded at a faster rate than the other. This can lead to a shift in the enantiomeric ratio of malathion in the environment. The primary mechanism of microbial degradation often involves carboxylesterases, which hydrolyze the ester bonds to produce malathion mono- and dicarboxylic acids. nih.gov Several bacterial genera, including Pseudomonas, Acinetobacter, Bacillus, and Rhizobium, have been implicated in malathion biodegradation. researchgate.netnih.govtjnpr.orgethz.ch For instance, Acinetobacter johnsonii has been shown to degrade malathion co-metabolically. mdpi.comnih.gov

Enantioselective Degradation by Specific Microbial Isolates

Specific bacterial isolates have demonstrated distinct enantiomeric preferences in malathion degradation. A study on the gut microbes of the Colorado potato beetle identified several bacterial species with the ability to degrade malathion enantioselectively. biorxiv.orgresearchgate.net

Acinetobacter calcoaceticus and Pseudomonas protegens were found to completely degrade malathion within 48 hours. biorxiv.org

Microbacterium sp. showed a preference for degrading the less toxic (S)-enantiomer, leading to an enrichment of the more toxic (R)-enantiomer. researchgate.net

Pseudomonas protegens initially targeted the (R)-enantiomer before shifting its preference to the (S)-enantiomer. researchgate.net

Other studies have also highlighted the enantioselective degradation capabilities of various microbes. For example, Pseudomonas sp. and Acinetobacter baumannii have been shown to efficiently degrade malathion. peerj.com Lactic acid bacteria, such as Lactobacillus casei and Lactobacillus acidophilus, have also been investigated for their ability to biodegrade malathion, with degradation proceeding through the formation of malathion monocarboxylic acid. semanticscholar.org

Table 2: Enantioselective Degradation of Malathion by Bacterial Isolates

| Bacterial Isolate | Preferentially Degraded Enantiomer | Reference |

| Microbacterium sp. (103d) | (S)-enantiomer | researchgate.net |

| Pseudomonas protegens (115d) | Initially (R)-enantiomer, then shifts | researchgate.net |

| Acinetobacter calcoaceticus (115f) | Degrades both enantiomers | biorxiv.org |

This enantioselective degradation by microorganisms is a critical factor influencing the environmental persistence and potential toxicity of malathion residues.

Microbial Community Dynamics and Enantioselective Transformations

The degradation of malathion in the environment is significantly influenced by microbial activity. Microbial communities, whether in soil or aquatic systems, exhibit complex dynamics in their interaction with malathion, often leading to enantioselective transformation of the pesticide. The composition of the microbial consortium plays a crucial role in the rate and pathway of malathion biodegradation.

Research has consistently shown that mixed microbial consortia are more efficient at degrading malathion than single bacterial strains. researchgate.netherts.ac.uk A study evaluating bacterial consortia from agricultural soil found that a combination of three species—Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides—achieved complete removal of malathion within 15 days, a significantly higher degradation rate than any of the strains individually or in pairs. researchgate.netherts.ac.uk This enhanced degradation is attributed to the synergistic interactions between different microbial species, where metabolites produced by one strain can be utilized or further degraded by another. researchgate.net Microbial consortia isolated from polluted urban soils have also demonstrated a high capacity to degrade malathion, suggesting that these communities have adapted to utilize such compounds as a source of carbon and nitrogen. nih.govscispace.com

The enantioselectivity of malathion degradation by microorganisms is a critical aspect of its environmental fate. Studies have revealed that different microbial species and communities exhibit distinct preferences for the degradation of (R)- and this compound. For instance, in a study of gut microbes from the Colorado potato beetle (Leptinotarsa decemlineata), Pseudomonas protegens and an unnamed Microbacterium species were found to preferentially degrade one enantiomer of malathion over the other. sigmaaldrich.comnih.govbohrium.com In contrast, Acinetobacter calcoaceticus from the same environment degraded malathion without a strong enantiomeric preference. sigmaaldrich.comnih.govbohrium.com

In naturally occurring microbial communities in soil and water, the (S)-enantiomer of malathion has been observed to degrade more rapidly than the (R)-enantiomer. sigmaaldrich.comacs.org This leads to a relative enrichment of the more toxic (R)-malathion in the environment. The degradation of malathion by various lactic acid bacteria, such as Lactobacillus delbrueckii subsp. bulgaricus and Lactobacillus casei, has also been investigated, although the enantioselectivity was not found to be significant in some studies. usda.govdntb.gov.ua

The primary metabolites identified during microbial degradation of malathion include malaoxon, malathion monocarboxylic acid, malathion dicarboxylic acid, diethyl fumarate, and trimethyl thiophosphate. researchgate.netherts.ac.uk The formation and subsequent degradation of these metabolites are also influenced by the composition and metabolic capabilities of the microbial community. researchgate.netherts.ac.uk

Enantioselective Biotransformation in Non-Target Organisms (excluding human)

In Aquatic Organisms (e.g., Fish, Daphnia magna)

The biotransformation of malathion in non-target aquatic organisms is a key factor in its ecotoxicological impact. Studies have revealed significant enantioselectivity in the accumulation, metabolism, and toxicity of malathion in species such as zebrafish (Danio rerio) and the water flea (Daphnia magna).

In zebrafish, the accumulation of malathion and its more toxic metabolite, malaoxon, is stereoselective, with a preferential enrichment of the (S)-enantiomer in various tissues. researchgate.net Despite this, racemic malathion was found to be more toxic to zebrafish than either of the individual enantiomers. researchgate.net The metabolism of malathion in zebrafish is rapid and primarily occurs through carboxylesterase-mediated degradation, leading to the formation of metabolites such as malathion monocarboxylic acid (DMA), malathion dicarboxylic acid (DCA), and dimethylthiophosphate (B1231629) (DMTP). researchgate.net

For the cladoceran Daphnia magna, the toxicity of malathion and its metabolites is also enantioselective. Studies have shown that the (R)-enantiomer of malathion is more toxic than the (S)-enantiomer. nih.gov This trend of higher toxicity for the (R)-enantiomer extends to its metabolites, malaoxon and isomalathion (B127745). nih.gov The following table summarizes the 48-hour median lethal concentration (LC50) values for the enantiomers of malathion and its metabolites in D. magna.

| Compound | Enantiomer | 48-h LC50 (µg/L) | Reference |

|---|---|---|---|

| Malathion | (R)-Malathion | 6.94 ± 1.23 | nih.gov |

| This compound | 11.62 ± 1.09 | ||

| (RS)-Malathion | 11.32 ± 1.17 | ||

| Malaoxon | (R)-Malaoxon | 0.97 ± 0.10 | nih.gov |

| (S)-Malaoxon | 2.31 ± 0.18 | ||

| (RS)-Malaoxon | 2.08 ± 0.17 | ||

| Isomalathion | (1RS, 3RS)-Isomalathion | 2.33 ± 0.11 | nih.gov |

The degradation of malathion in aquatic environments, which influences its bioavailability to organisms, is also enantioselective. In water samples, the (S)-(-)-enantiomer has been found to degrade more rapidly than the (R)-(+)-enantiomer. acs.orgacs.org This differential degradation, coupled with the enantioselective toxicity, highlights the complexity of assessing the environmental risk of chiral pesticides.

In Terrestrial Invertebrates (e.g., Earthworms, Honeybees)

The enantioselective biotransformation and toxicity of malathion have also been documented in terrestrial invertebrates, which are crucial for ecosystem health.

In the earthworm Eisenia fetida, the (R)-enantiomer of malathion exhibits significantly higher toxicity than the (S)-enantiomer. nih.gov The LC50 value for (R)-malathion was found to be approximately 65 times lower than that of this compound, indicating a much greater toxic effect. nih.gov While the specific enzymatic pathways for enantioselective metabolism in earthworms have not been fully elucidated for malathion, studies on other chiral pesticides in E. fetida suggest the involvement of detoxification enzymes like cytochrome P450 (CYP450), glutathione-S-transferases (GST), and carboxylesterase (CarE). nih.gov

For honeybees (Apis mellifera), a critical pollinator, the (R)-enantiomer of malathion is also considerably more toxic than the (S)-enantiomer. nih.govnih.gov The oral LD50 of (R)-malathion was about five times lower than that of this compound. nih.gov A study investigating malathion residues in rape pollen found that (R)-malathion degraded more slowly than this compound, leading to a higher exposure risk for foraging bees. researchgate.netnih.gov Proteomic analysis of honeybees exposed to malathion enantiomers revealed that the primary affected pathways were related to energy metabolism and neurotransmitter transport. researchgate.netnih.gov

The following table presents the acute toxicity data for malathion enantiomers in earthworms and honeybees.

| Organism | Compound | Endpoint | Value | Reference |

|---|---|---|---|---|

| Earthworm (Eisenia fetida) | (R)-Malathion | LC50 (µg/cm²) | 0.3869 | nih.gov |

| This compound | LC50 (µg/cm²) | 25.17 | ||

| rac-Malathion | LC50 (µg/cm²) | 19.19 | ||

| Honeybee (Apis mellifera) | (R)-Malathion | Oral LD50 (µg/bee) | 0.187 | nih.gov |

| This compound | Oral LD50 (µg/bee) | 0.912 | ||

| rac-Malathion | Oral LD50 (µg/bee) | 0.633 |

In Plant Systems

Plants can absorb and metabolize malathion, and this biotransformation can be enantioselective, varying across different plant species. This has important implications for food safety and the exposure of herbivores to different enantiomeric ratios.

A study on the dissipation of malathion enantiomers in five different plant species revealed diverse patterns of enantioselectivity. nih.gov In Chinese cabbage and rape, the inactive (S)-(-)-enantiomer degraded more rapidly than the active (R)-(+)-enantiomer. nih.gov Conversely, in sugar beet, the (R)-(+)-enantiomer showed preferential degradation. nih.gov In paddy rice and wheat, the degradation of malathion was found to be non-enantioselective. nih.gov In all these plant systems, malathion degraded relatively quickly, with half-lives of the enantiomers ranging from 0.83 to 1.43 days. nih.gov

The following table summarizes the enantioselective degradation of malathion in different plant species.

| Plant Species | Enantioselective Degradation Pattern | Reference |

|---|---|---|

| Chinese Cabbage | Preferential degradation of (S)-(-)-enantiomer | nih.gov |

| Rape | Preferential degradation of (S)-(-)-enantiomer | |

| Sugar Beet | Preferential degradation of (R)-(+)-enantiomer | |

| Paddy Rice | Non-enantioselective | |

| Wheat | Non-enantioselective |

The metabolism of malathion in plants can proceed through hydrolysis catalyzed by carboxylesterases, leading to the formation of products such as phosphorodithioate (B1214789), thiophosphate, and monomethyl phosphate (B84403). bepls.com Plants are also capable of oxidizing malathion to its more toxic metabolite, malaoxon. bepls.com The enantioselectivity of these metabolic pathways within plant tissues contributes to the varying enantiomeric ratios of residues found in crops.

Enantiomeric Interactions and Selectivity at Biological Targets Excluding Human

Differential Binding and Activity of Malathion (B1675926) Enantiomers with Target Enzymes

The biological activity of malathion enantiomers exhibits significant stereoselectivity, with the (R)-enantiomer generally showing higher toxicity to target and non-target organisms. This difference in toxicity is rooted in the differential interactions between the enantiomers and various enzymes.

Research has consistently shown that the (R)-enantiomer of malathion is more potent than the (S)-enantiomer. For instance, in toxicity studies with beneficial invertebrates, the (R)-enantiomer was found to be significantly more toxic. The median lethal concentration (LC₅₀) of R-malathion for earthworms was approximately 65 times lower than that of S-malathion, and for honeybees, the LC₅₀ was about 17 times lower, highlighting the pronounced difference in activity. nih.govnih.gov Similarly, for the crustacean Daphnia magna, the (R)-enantiomer of malathion was 1.5 to 3 times more toxic than the (S)-form. researchgate.net The insecticidal activity of malathion is primarily due to its bioactivation to malaoxon (B1675925), which is a potent acetylcholinesterase inhibitor. core.ac.ukepa.gov The species selectivity of malathion is partly due to the differing capabilities of organisms to detoxify it via carboxylesterases versus activating it to malaoxon. core.ac.ukepa.gov

The differential interaction extends to enzymatic degradation. Certain enzymes can selectively hydrolyze one enantiomer over the other. For example, lipases from Candida rugosa have been shown to preferentially hydrolyze (S)-malathion, a process that can be used for the kinetic resolution of the racemic mixture. acs.org Similarly, studies with pig liver esterase (PLE) demonstrated a selective hydrolysis of racemic malathion, leading to the formation of monoacids from the (R)-enantiomer while leaving an excess of this compound unreacted. nih.gov This enzymatic selectivity underscores the differential binding and processing of the enantiomers.

Table 1: Enantioselective Acute Toxicity of Malathion in Beneficial Organisms

| Organism | Enantiomer | 48-hour LC₅₀ | Fold Difference (S vs R) |

|---|---|---|---|

| Earthworm (Eisenia fetida) | R-malathion | 0.387 µg/cm² | \multirow{2}{*}{65.0} |

| S-malathion | 25.17 µg/cm² | ||

| Honeybee (Apis mellifera) | R-malathion | 2.15 µg/mL | \multirow{2}{*}{17.1} |

| S-malathion | 36.67 µg/mL | ||

| Water Flea (Daphnia magna) | R-malathion | 6.94 µg/L | \multirow{2}{*}{1.7} |

| S-malathion | 11.62 µg/L |

Data sourced from studies on the acute toxicity of malathion enantiomers. nih.govnih.govresearchgate.net

Stereoselective Inhibition of Cholinesterases and Esterases by Malathion and its Metabolites

The primary mechanism of malathion's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. This inhibition is primarily carried out by its metabolites, malaoxon and isomalathion (B127745), which are significantly more potent inhibitors than the parent compound. acs.org The inhibition of AChE and other esterases by these metabolites is highly stereoselective.

Isomalathion , an impurity and isomerization product of malathion, possesses two chiral centers (one at the phosphorus atom and one at the carbon atom of the succinyl group), resulting in four possible stereoisomers. Research has demonstrated significant stereoselectivity in their inhibition of various esterases.

Inhibition of Acetylcholinesterase (AChE): Studies on AChE from hen brain, rat brain, and electric eel have consistently found that isomers with the (1R) configuration at the phosphorus center are stronger inhibitors than those with the (1S) configuration. researchgate.netmdpi.com For hen brain AChE, there was a 15-fold difference in inhibitory potency between the strongest isomer, (1R, 3R)-isomalathion, and the weakest, (1S, 3S)-isomalathion. researchgate.net For rat brain AChE, the (1R)-isomers were 4.3 to 8.8-fold stronger inhibitors than the (1S)-isomers. mdpi.com

Inhibition of Other Esterases: This stereoselectivity is conserved across other related enzymes. Isomalathion isomers inhibit butyrylcholinesterase (from equine and human sources) and bovine cholesterol esterase with a potency order of (1R,3R) > (1R,3S) > (1S,3R) ≥ (1S,3S). The ratio of inhibitory potency between the most and least potent isomer was as high as 68.6 for bovine cholesterol esterase. Similarly, stereoselective inhibition was observed for acid α-naphthyl acetate (B1210297) esterase (ANAE) from wheat flour, although racemic malaoxon and isomalathion showed the strongest inhibition in this specific case. drugbank.com

The mechanism of AChE inhibition by isomalathion stereoisomers also differs. Kinetic studies have revealed that AChE inhibited by (1R)-isomers can be reactivated, suggesting the diethyl thiosuccinyl moiety acts as the primary leaving group. core.ac.ukorst.edu In contrast, AChE inhibited by (1S)-isomers is resistant to reactivation. core.ac.uknih.gov Mass spectral analysis confirmed that this is because the (1S)-isomers inhibit the enzyme via a different mechanism, where the thiomethyl group is the primary leaving group, resulting in a more stable, "aged" enzyme adduct that is refractory to reactivation. orst.edunih.gov

Table 2: Stereoselective Inhibition of Various Esterases by Isomalathion Isomers

| Enzyme Source | Most Potent Isomer | Least Potent Isomer | Potency Ratio (Most/Least) |

|---|---|---|---|

| Hen Brain Acetylcholinesterase | (1R, 3R) | (1S, 3S) | 15.2 |

| Bovine Cholesterol Esterase | (1R, 3R) | (1S, 3S) | 68.6 |

| Equine Butyrylcholinesterase | (1R, 3R) | (1S, 3S) | 11.9 |

Data reflects the ratio of bimolecular inhibition rate constants (kᵢ) for the most potent versus the least potent stereoisomer. researchgate.net

Enantioselective Modulation of Cellular Processes (e.g., metabolomics profiles in non-human cell lines)

The differential interaction of malathion enantiomers at the enzymatic level translates into distinct effects on broader cellular processes. Enantiomers can selectively perturb metabolic pathways, leading to different toxicological outcomes in non-human organisms.

A proteomic analysis in honeybees (Apis mellifera) revealed that (R)-malathion poses a significantly higher risk than this compound. researchgate.net The study indicated that the primary cellular pathways affected differently by the enantiomers were related to energy metabolism and neurotransmitter transport . researchgate.net This suggests that the (R)-enantiomer is more disruptive to the fundamental processes that supply energy to cells and maintain proper neuronal function, consistent with its higher toxicity.

While not involving a non-human cell line, metabolomics studies on HepG2 cells provide mechanistic insights into how enantiomers can cause distinct metabolic disturbances that are broadly applicable to cellular biology. These studies showed that cells treated with (R)-malathion, this compound, and its metabolite malaoxon exhibited unique metabolic profiles. acs.orgnih.gov The metabolic pathways most affected included amino acid metabolism , oxidative stress , and inflammatory responses. acs.orgnih.gov Specifically, this compound caused a stronger perturbation of amino acid metabolism, whereas (R)-malathion induced more significant oxidative stress. acs.orgnih.gov Malaoxon, in turn, had a more pronounced effect on antioxidase activity. acs.orgnih.gov

Enantioselective Environmental Fate and Transport of S Malathion

Chiral Stability and Enantiomerization in Environmental Matrices

Studies have shown that malathion (B1675926) with an acidic hydrogen on its chiral carbon can undergo enantiomerization in protic solvents like methanol (B129727), ethanol, and deionized water. clemson.edu This conversion is pH-dependent, occurring more rapidly at higher pH levels. clemson.edu For instance, the rate of enantiomerization is faster at a pH of 7.0 compared to a pH of 5.8. clemson.edu In contrast, no enantiomerization has been observed in non-protic solvents such as hexane (B92381) and acetone. clemson.edu

Research on the incubation of enantiopure S-(−)-malathion in soil and water samples has demonstrated the inversion of this enantiomer to the R-(+)-form. acs.orgnih.gov This indicates that even if an optically pure form of malathion were to be used, it would not remain in that form in the environment, which has implications for its bioactivity and environmental impact. acs.orgnih.gov The ability of a pesticide to undergo enantiomerization is linked to the acidity of the hydrogen on the chiral carbon. clemson.edu

In one study, when individual malathion enantiomers were incubated in an aqueous solution without solids, both the R-(+)- and S-(-)-enantiomers transformed towards a racemic mixture over a 13-day period. clemson.edu This finding highlights the inherent instability of the individual enantiomers in aqueous environments.

Enantioselective Dissipation and Persistence in Soil Systems

The dissipation and persistence of (S)-malathion in soil are subject to enantioselectivity, with degradation rates often differing from its R-enantiomer. This differential degradation is primarily driven by microbial activity. rsc.org

In numerous studies involving the incubation of racemic malathion in various soil types, the S-(−)-enantiomer has been observed to degrade more rapidly than the R-(+)-enantiomer. acs.orgnih.gov This leads to a relative enrichment of the more biologically active R-form in the soil. acs.orgnih.gov The faster degradation of this compound suggests that soil microorganisms preferentially metabolize this enantiomer.

The table below summarizes findings on the enantioselective degradation of malathion in soil from various studies.

| Soil Type/Condition | Observation | Reference |

| Various agricultural soils | This compound degraded faster than (R)-malathion. | mdpi.com |

| Five different soil systems | The inactive S-(−)-enantiomer degraded more rapidly than the active R-(+)-enantiomer. | acs.orgnih.gov |

| Acid-unsterilized soil | No statistically significant change in the enantiomeric fraction (EF) for the S-enantiomer over three days. | clemson.edu |

| Lime-unsterilized soil (ambient temp) | No statistically significant change in EF for S-malathion. | clemson.edu |

| Lime-unsterilized soil (10°C) | Statistically significant differences in EF were found over three days. | clemson.edu |

Enantioselective Dissipation and Persistence in Aquatic Systems

Similar to soil environments, the dissipation and persistence of this compound in aquatic systems are also characterized by enantioselectivity. The degradation of malathion in water is influenced by factors such as pH, temperature, and microbial activity. agr.hr

Studies have consistently shown that in various water systems, the S-(−)-malathion enantiomer degrades at a faster rate than the R-(+)-enantiomer. acs.orgnih.gov This preferential degradation results in an enrichment of the R-(+)-enantiomer in the aquatic environment. acs.orgnih.gov The faster dissipation of this compound is largely attributed to microbial degradation. mdpi.com

The persistence of malathion in water is highly dependent on pH. researchgate.net For instance, the half-life of malathion is significantly shorter in alkaline water (pH 8) compared to acidic water (pH 6). At a pH of 8, the half-life can be as short as 0.2 weeks, while at a pH of 6, it can extend to 21 weeks.

The following table presents data on the enantioselective behavior of malathion in aquatic environments.

| Aquatic System | Observation | Reference |

| Five different water systems | The inactive S-(−)-enantiomer degraded more rapidly than the active R-(+)-enantiomer. | acs.orgnih.gov |

| River water | Degradation of malathion was accelerated by salinity and alkalinity. The half-life was shorter in seawater (pH 8.1) compared to river water (pH 7.3). | agr.hr |

| Aqueous solution (no solids) | Both R-(+)- and S-(-)-malathion transformed towards a racemic mixture over 13 days. | clemson.edu |

Influence of Environmental Factors on Enantioselectivity (e.g., pH, Organic Carbon Content)

Environmental factors play a crucial role in modulating the enantioselectivity of this compound's degradation. The two most significant factors identified in research are pH and organic carbon content. biorxiv.orgbiorxiv.org

pH: The pH of the environmental matrix has a profound effect on both the rate of degradation and the enantioselectivity of malathion. rsc.org Generally, the degradation of malathion is enhanced at higher pH levels. researchgate.net Studies have shown that the enantiomer preference for degradation can even change with the pH of the soil. rsc.org For instance, while this compound may degrade faster under certain pH conditions, a shift in pH could potentially alter this preference. rsc.org In aquatic systems, the hydrolysis half-life of malathion is dramatically shorter at a pH of 8 compared to a pH of 6.

Organic Carbon Content: The organic carbon content of soil can also influence the enantioselective degradation of malathion. biorxiv.orgbiorxiv.org While some studies on other pesticides have found a correlation between enantioselectivity and soil texture rather than organic carbon, for malathion, physicochemical factors including organic carbon content have been noted to significantly influence the enantioselectivity of its degradation. biorxiv.orgbiorxiv.orgacs.org The specific mechanisms by which organic carbon affects the enantioselectivity of this compound degradation are complex and may involve differential adsorption of the enantiomers to organic matter, which in turn affects their availability for microbial degradation.

The interplay of these environmental factors can lead to significant variability in the environmental fate of this compound, making it essential to consider these parameters when assessing its environmental risk. nih.gov

Mechanisms of Enantiomer Specific Resistance Development in Pest Organisms

Role of Symbiotic Microbes in Insecticide Detoxification and Resistance

Symbiotic microorganisms residing within insects play a significant role in the detoxification of insecticides, contributing to the host's resistance. biorxiv.orgbiorxiv.orgmdpi.com This phenomenon, known as symbiont-mediated detoxification, can reduce the mortality of the target host and diminish the effectiveness of chemical pest control agents. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net The diverse metabolic capabilities of bacteria, which can utilize pesticides as sources of carbon or other nutrients, make them adept at breaking down these toxic compounds. biorxiv.orgmdpi.comresearchgate.net

The process is not limited to a single pest or bacterial species. The bean bug Riptortus pedestris, for example, acquires a Caballeronia symbiont from the environment that confers resistance to the organophosphate fenitrothion. frontiersin.orguta.edu This highlights a broader pattern where facultative associations with environmentally acquired bacteria can be a mechanism for pesticide tolerance. frontiersin.org These findings underscore the importance of considering the insect's microbiome when studying and managing insecticide resistance. biorxiv.orgbiorxiv.org

| Bacterial Species | Degradation Capability | Enantiomer-Specific Preference | Reference |

|---|---|---|---|

| Acinetobacter calcoaceticus | Degrades malathion (B1675926) as a sole carbon source | Distinct enantiomer-specific preference | biorxiv.orgresearchgate.netresearchgate.net |

| Pseudomonas protegens | Degrades malathion as a sole carbon source | Distinct enantiomer-specific preference | biorxiv.orgresearchgate.netresearchgate.net |

| Microbacterium sp. | Degrades malathion as a sole carbon source | Distinct enantiomer-specific preference | biorxiv.orgresearchgate.netresearchgate.net |

Enzymatic Basis of Enantioselective Resistance (e.g., Esterase Upregulation and Hydrolysis)

The primary mechanism of metabolic resistance to malathion in insects involves detoxification by enzymes, particularly carboxylesterases (CarEs). acs.orgnih.gov These enzymes hydrolyze the ester bonds in malathion, rendering it less toxic. acs.orgnih.gov Resistance often arises from either quantitative changes, such as the overexpression of these enzymes, or qualitative changes that modify their structure and efficiency. nih.gov

Upregulation of esterase gene transcripts is a common finding in malathion-resistant insect populations. nih.gov For example, in the booklouse Liposcelis bostrychophila, exposure to malathion induces a significant increase in the mRNA levels of specific esterase genes. nih.gov One particular integument esterase gene, LbEST-inte4, showed a dose-dependent upregulation in response to malathion treatment, and its knockdown increased the insect's susceptibility to the insecticide. acs.org This demonstrates a direct link between the elevated expression of this enzyme and malathion tolerance. acs.org Similarly, studies in the southern house mosquito, Culex quinquefasciatus, have found a strong positive correlation between esterase activity and malathion resistance. lsu.edu

| Pest Organism | Key Finding | Enzyme/Gene Involved | Enantioselectivity Note | Reference |

|---|---|---|---|---|

| Liposcelis bostrychophila | Upregulation of esterase genes in response to malathion exposure. | LbESTs, specifically LbEST-inte4 | Not specified, but detoxification is linked to hydrolysis. | acs.orgnih.gov |

| Culex quinquefasciatus | Positive correlation between esterase activity and malathion resistance. | Esterases hydrolyzing α-NA and malathion | Hydrolysis of malathion is the resistance mechanism. | lsu.edu |

| General/Mammalian Model | Chemoenzymatic resolution of rac-malathion. | Pig Liver Esterase (PLE) | Preferential hydrolysis of (R)-malathion. | researchgate.net |

| General/Insect Model | d-malathion ((R)-malathion) is a better substrate for carboxylesterase. | Carboxylesterase | Substrate preference for the (R)-enantiomer. | researchgate.net |

Genetic and Molecular Factors Influencing Enantiomer-Specific Resistance Phenotypes

The development of resistance, including enantiomer-specific phenotypes, is fundamentally controlled by genetic and molecular changes within the pest population. nih.gov These changes can include mutations in the genes of target-site proteins or, more commonly for metabolic resistance, alterations in the genes that regulate detoxification enzymes. nih.govresearchgate.netnih.gov

For malathion, resistance is frequently linked to the amplification or upregulation of esterase genes. nih.govnih.gov This can result from changes in regulatory regions of the gene, leading to increased transcription and, consequently, higher levels of the detoxifying enzyme. nih.gov Studies in Drosophila melanogaster have shown that resistance can be associated with the overexpression of cytochrome P450 genes, such as Cyp6g1, which is capable of metabolizing insecticides. nih.gov In some cases, the overexpression of a single P450 gene can confer resistance to multiple insecticide classes. pnas.org

Genetic linkage can also play a role in shaping resistance patterns. In the house fly, Musca domestica, genes conferring malathion resistance have been identified on the second and fifth chromosomes. nih.gov A fascinating finding in one resistant strain was the linkage of a male-determining factor to the resistance genes on the second chromosome. This resulted in a pronounced sexual dimorphism in malathion resistance, with males exhibiting significantly higher tolerance than females. nih.gov

At a finer molecular level, single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) are key genetic markers associated with resistance. mdpi.com Targeted sequencing in Culex quinquefasciatus populations identified numerous SNPs in genes encoding esterases, cytochrome P450s, and glutathione-S-transferases that were significantly associated with malathion resistance. mdpi.com Similarly, increased copy numbers of genes from these detoxification families were linked to resistance. mdpi.com These genetic variations, whether they are point mutations, gene duplications, or changes in gene expression, provide the raw material for natural selection to act upon, leading to the evolution of robust, and often enantioselective, resistance phenotypes in pest populations. nih.govnih.gov

Advanced Analytical Methodologies for Enantiomeric Characterization of S Malathion

Chiral Chromatography for Enantiomer Separation

Chiral chromatography stands as a cornerstone for the separation of enantiomers. This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their differential retention and subsequent separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for the enantiomeric resolution of malathion (B1675926).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) equipped with a chiral stationary phase is a powerful and versatile tool for separating malathion enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used due to their broad applicability and excellent enantioselective recognition capabilities. mdpi.com

For instance, a cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) chiral column has been successfully used in normal-phase HPLC to separate the enantiomers of malathion. acs.org Another study demonstrated the baseline separation of both malathion and its more toxic metabolite, malaoxon (B1675925), using a CHIRALPAK IC chiral column with a mobile phase of acetonitrile/water (40/60, v/v). nih.gov The elution order for both compounds was determined to be the (-) enantiomer followed by the (+) enantiomer. nih.gov Similarly, a Chiralcel® OJ column has been employed for the enantiomeric separation of malathion. researchgate.net

The choice of the chiral stationary phase and the mobile phase composition are critical parameters that are optimized to achieve the desired separation. mdpi.com

Gas Chromatography (GC) for Enantiomeric Analysis

Gas chromatography (GC) is another principal technique for the enantiomeric analysis of thermally stable and volatile compounds like malathion. Chiral separation in GC is typically achieved using capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The main parameters influencing the separation include the type of chiral column, the temperature ramp rate, and the carrier gas linear velocity. mdpi.com

GC offers advantages such as high efficiency, short analysis times, good sensitivity, and reproducibility. mdpi.com For the analysis of malathion enantiomers, GC can be effectively coupled with mass spectrometry (MS) for sensitive and selective detection.

Optimization of Chromatographic Conditions for Malathion Enantiomers and Metabolites

Optimizing chromatographic conditions is a crucial step to ensure the efficient and reliable separation of malathion enantiomers and their metabolites. This process involves a systematic investigation of various parameters to achieve baseline resolution, good peak shape, and reasonable analysis time. univpm.it

Key parameters for optimization in HPLC include:

Chiral Stationary Phase (CSP): Screening different CSPs is often the first step, as the enantioselectivity is highly dependent on the chiral selector. mdpi.com

Mobile Phase Composition: The type and ratio of organic modifiers (e.g., acetonitrile, methanol (B129727), isopropanol) and aqueous buffers can significantly impact retention times and resolution. nih.govunivpm.it For example, a mobile phase of acetonitrile/water (55/45, V/V) has been used for the separation of malathion and other pesticides. mjcce.org.mk

Flow Rate: Adjusting the flow rate can influence the efficiency of the separation and the analysis time. mdpi.com

Column Temperature: Temperature can affect the kinetics of mass transfer and the interaction between the analytes and the CSP. d-nb.info

For GC, optimization focuses on:

Temperature Program: A carefully designed temperature ramp is essential for good separation. mdpi.com

Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., helium) affects column efficiency. indexcopernicus.com

Injection Technique: The choice of injection mode (e.g., splitless, programmed temperature vaporization) can impact sensitivity and peak shape.

Multivariate optimization strategies, such as surface response methodology, can be employed to systematically evaluate the combined effects of multiple variables and identify the optimal conditions more efficiently. mdpi.com

Mass Spectrometry Coupled Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry (MS) provides a highly sensitive and selective analytical platform for the determination of malathion enantiomers, even at trace levels in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique. It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govepa.gov This technique allows for the simultaneous quantification and confirmation of the enantiomers of malathion and its metabolites. nih.gov The use of tandem mass spectrometry in selected reaction monitoring (SRM) mode enhances selectivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.net For example, an LC-MS/MS method has been developed for the determination of malathion and malaoxon in water with a limit of quantification (LOQ) of 0.018 µg/L. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of malathion. After separation on a chiral GC column, the enantiomers are introduced into the mass spectrometer for detection. indexcopernicus.com GC-MS methods have been developed for the determination of malathion in various environmental and food samples, with good sensitivity and reliability. indexcopernicus.comresearchgate.net For instance, a GC-MS method for malathion in water samples reported a limit of detection of 0.62 µg/L. indexcopernicus.com

The choice between LC-MS/MS and GC-MS often depends on the specific application, the properties of the analytes, and the sample matrix.

Spectroscopic Methods for Chiral Analysis (e.g., Vibrational Circular Dichroism)

Vibrational circular dichroism (VCD) is a spectroscopic technique that provides information about the absolute configuration and conformation of chiral molecules in solution. google.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net This technique is a powerful tool for the unambiguous assignment of the absolute configuration of chiral molecules, including pesticides like malathion. nih.govresearchgate.net

The experimental VCD spectrum of an enantiomer is compared with the theoretically predicted spectrum for a known absolute configuration. google.com A good agreement between the observed and calculated spectra allows for the definitive determination of the absolute configuration. google.com For instance, by comparing the observed VCD spectrum of (+)-malathion with the predicted spectrum, its absolute configuration was confirmed to be (R). google.comscientistlive.com This method offers a valuable alternative to traditional crystallographic techniques, especially for non-crystalline samples. nih.gov

Enantiomeric Fraction (EF) Analysis in Environmental Studies

The concept of the enantiomeric fraction (EF) is a crucial tool in environmental studies to assess the stereoselective behavior of chiral compounds like malathion. The EF is defined as the ratio of the concentration of one enantiomer to the sum of the concentrations of both enantiomers. An EF value of 0.5 indicates a racemic mixture, while deviations from this value signify enantioselective processes. mdpi.com

In environmental samples, the degradation of malathion can be enantioselective, meaning one enantiomer degrades faster than the other. acs.org For example, studies have shown that the inactive S-(-)-enantiomer of malathion can degrade more rapidly than the active R-(+)-enantiomer in soil and water, leading to an enrichment of the R-form. acs.org This results in an EF value greater than 0.5 for the R-(+)-enantiomer.

EF analysis is essential for a more accurate environmental risk assessment of chiral pesticides. mdpi.com Monitoring changes in the EF over time can provide insights into the mechanisms of degradation, such as microbial activity, and can help to understand the potential for increased toxicity due to the enrichment of a more active enantiomer. acs.orgresearchgate.net

Theoretical and Computational Investigations of S Malathion and Its Stereoisomers

Quantum Chemical Calculations of Enantiomeric Structures and Conformations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of malathion (B1675926) and its enantiomers. acs.orgnih.govresearchgate.net These computational methods allow for the optimization of molecular geometries and the prediction of various chemical parameters that govern the behavior of these chiral molecules.

Studies have utilized DFT methods, such as B3LYP-D3/SDD and M06-2X, to optimize the spatial structures of malathion and its complexes. acs.orgresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangements of the (S)- and (R)-enantiomers. The resulting optimized geometries are crucial for understanding how these enantiomers interact with biological targets.

Conformational analysis, often coupled with the calculation of Gibbs free energy and Boltzmann distribution ratios, helps identify the most probable conformations of malathion enantiomers under specific conditions. acs.orgnih.gov For instance, in a study investigating the adsorption of malathion on silver nanoclusters, four stable adsorption conformations were identified through DFT calculations. acs.orgnih.gov These findings are essential for interpreting experimental data from techniques like Surface-Enhanced Raman Spectroscopy (SERS). acs.orgnih.govfigshare.com

Furthermore, quantum chemical calculations provide valuable information on the electronic properties of malathion enantiomers. The analysis of frontier molecular orbitals (HOMO and LUMO) and global reactivity descriptors helps in understanding the charge transfer characteristics and reactivity of the molecules. acs.orgnih.gov For example, such calculations have been used to explain the charge transfer resonance excitation that occurs between malathion and silver nanoclusters. acs.org

Table 1: Selected Quantum Chemical Methods Used in Malathion Studies

| Method | Basis Set | Application | Reference |

| DFT/B3LYP-D3/SDD | SDD | Optimization of malathion-Ag20 complex structures, calculation of thermodynamic properties and Raman spectra. | acs.org |

| DFT/M06-2X | def2tzvp | Calculation of single point energies of malathion and its complexes. | acs.org |

| M06-2X DFT | Not specified | Development of comprehensive degradation pathways of malathion. | researchgate.net |

| Semi-empirical AM1 | Not specified | Molecular modeling of organophosphate insecticides for QSAR analysis. | ui.ac.idresearchgate.net |

Molecular Dynamics Simulations of Enantiomer-Enzyme Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic interactions between malathion enantiomers and their primary biological target, acetylcholinesterase (AChE), as well as other enzymes. acs.orgnih.govmdpi.com These simulations provide an atomic-level view of the binding process, conformational changes, and the stability of the enzyme-inhibitor complex over time.

MD simulations have been employed to study the conformational flexibility and stability of AChE in the presence of organophosphate inhibitors. nih.govmdpi.com These studies have highlighted the importance of flexibility in specific regions of the enzyme, such as the active site gorge and the peripheral anionic site (PAS), for ligand binding. mdpi.com For instance, simulations have shown significant fluctuations in the Ω-loop region at the entrance of the AChE gorge, which is thought to influence the entry of inhibitors like malathion. mdpi.com

Computer-based docking experiments, often a precursor to MD simulations, are used to predict the initial binding poses of malathion enantiomers within the active site of enzymes. nih.govnih.gov These docking studies have been performed for enzymes like butyrylcholinesterase (BChE) and cholesterol esterase, revealing stereoselective inhibition by isomalathion (B127745) isomers, a common impurity in technical-grade malathion. nih.gov For example, docking calculations predicted different primary leaving groups for the (1R,3R)- and (1S,3S)-enantiomers of isomalathion when interacting with BChE. nih.gov

MD simulations can further refine these docked poses and provide insights into the stability of the interactions. By simulating the system over nanoseconds, researchers can observe how the ligand and protein adapt to each other, the formation and breaking of hydrogen bonds, and other non-covalent interactions that contribute to the binding affinity. acs.orgnih.gov Such simulations have been crucial in understanding the mechanisms of insecticide resistance, where mutations in AChE can alter the binding of organophosphates. acs.orgnih.gov

Table 2: Key Findings from Molecular Dynamics Simulations of Malathion and Related Compounds

| Enzyme | Ligand(s) | Key Findings | Reference(s) |

| Acetylcholinesterase (AChE) | Organophosphates | Conformational dynamics of AChE, including flexibility of the active site gorge and peripheral anionic site, are crucial for ligand binding. | mdpi.com |

| Butyrylcholinesterase (BChE), Cholesterol Esterase | Isomalathion enantiomers | Docking studies predicted stereoselective inhibition and different leaving groups for different enantiomers, suggesting a conserved mechanistic shift in inhibition among related hydrolases. | nih.gov |

| Acetylcholinesterase (AChE) from cotton pests | Natural compound inhibitors | MD simulations were used to assess the stability of wild-type and mutant AChE-inhibitor complexes to identify potential new pesticides. | acs.orgnih.gov |

| Acetylcholinesterase (AChE) | Various inhibitors from Tox21 library | Iterative Grand-Canonical Monte Carlo (GCMC) and MD simulations were used to sample the conformational dynamics of AChE, solutes, and water molecules to understand inhibitor binding. | nih.gov |

Structure-Activity Relationship (SAR) Modeling for Chiral Malathion Analogs

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. ui.ac.idspringernature.comblogspot.com These models are essential for understanding the key molecular features responsible for the insecticidal activity of chiral malathion analogs and for designing new, more effective, and selective pesticides. ui.ac.idspringernature.com

The fundamental principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its chemical structure. youtube.comslideshare.net For malathion and its analogs, key structural features influencing activity include the dialkyl phosphorothioate (B77711) group, the ester linkages, and the nature of the alkyl groups. blogspot.com

QSAR studies on organophosphate insecticides, including malathion derivatives, have been conducted to develop predictive models for their toxicity and insecticidal potency. ui.ac.idresearchgate.netspringernature.com These studies often involve calculating a variety of molecular descriptors, which can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., partition coefficient). ui.ac.idazolifesciences.com Multiple linear regression (MLR) and other statistical methods are then used to build mathematical equations that relate these descriptors to the observed biological activity. ui.ac.id

For chiral compounds like malathion, the stereochemistry is a critical factor that is not always captured by 2D QSAR models. azolifesciences.com Therefore, 3D-QSAR approaches, which consider the three-dimensional conformation of the molecules, can provide more detailed insights into ligand-receptor interactions. azolifesciences.com In the context of chiral malathion analogs, SAR and QSAR studies help to elucidate how modifications to the alkyl groups or the ester moiety affect the stereoselectivity of their interaction with acetylcholinesterase. blogspot.comnih.gov For example, one study investigated the quantitative relationships between chromatographic parameters of racemic malathion O,O-di-n-alkyl derivatives and their acute toxicity, highlighting the importance of chirality in their biological action. nih.gov

Table 3: Key Structural Features of Malathion in SAR Analysis

| Structural Feature | Role in Activity | Potential Modifications for SAR Studies | Reference |

| Dialkyl Phosphorothioate Group | Core functional group responsible for acetylcholinesterase inhibition. | Varying the alkyl chain length, branching, or substitution pattern. | blogspot.com |

| Ester Linkage | Influences stability, bioavailability, and rate of hydrolysis. | Alterations in the ester group to modify persistence and effectiveness. | blogspot.com |

| Alkyl Groups | Affect lipophilicity, stability, and insecticidal potency. | Substitution with bulkier or different types of alkyl groups. | blogspot.com |

| Stereocenter | The chiral carbon atom leads to (R) and (S) enantiomers with different biological activities. | Synthesis and testing of individual enantiomers and diastereomers of analogs. | nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying (S)-Malathion enantiomers in environmental samples?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for chiral separation and quantification. Ensure method validation via calibration curves (linearity ≥0.99), limits of detection (LOD < 0.1 ppb), and recovery rates (80–120%) to confirm precision . For reproducibility, document column type (e.g., chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate)), mobile phase composition, and temperature control .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous systems?

- Methodology : Conduct controlled degradation studies using spiked water samples under varying pH (3–9) and temperature (4–40°C). Monitor degradation kinetics via first-order rate constants (k) and half-life (t₁/₂) calculations. Use ANOVA to assess significance of pH/temperature interactions on degradation rates .

Q. What are the standard protocols for assessing acute toxicity of this compound in non-target organisms?

- Methodology : Follow OECD guidelines for Daphnia magna or fish models (e.g., OECD 202/203). Prepare serial dilutions of this compound, expose organisms for 48–96 hours, and calculate median lethal concentrations (LC₅₀) using probit analysis. Include controls for solvent effects and validate statistical power (≥80%) .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize adsorption parameters for this compound removal using composite adsorbents?

- Methodology : Design a central composite design (CCD) with factors like adsorbent dosage (0.5–2.5 g/L), contact time (10–60 min), and initial concentration (5–50 mg/L). Use quadratic regression models (e.g., Eq. Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) to predict removal efficiency. Validate model significance via F-tests (F > 100) and p-values (p < 0.0001), and confirm lack-of-fit tests (p > 0.05) to ensure reliability .

Q. What mechanistic insights explain the enantioselective toxicity of this compound compared to its R-form?

- Methodology : Use molecular docking simulations to compare binding affinities of enantiomers with acetylcholinesterase (AChE) active sites. Pair with in vitro inhibition assays (IC₅₀ values) and correlate results via Pearson coefficients (r > 0.9). Apply density functional theory (DFT) to analyze stereoelectronic properties influencing chiral recognition .

Q. How can multivariate statistics resolve contradictions in field data on this compound persistence across soil types?

- Methodology : Apply principal component analysis (PCA) to identify dominant variables (e.g., organic matter content, microbial activity) driving degradation disparities. Use partial least squares regression (PLSR) to model interactions between soil properties and half-lives. Address outliers via Cook’s distance analysis and report 95% confidence intervals for parameter estimates .

Q. What strategies ensure reproducibility in chiral separation methods for this compound across laboratories?

- Methodology : Adopt interlaboratory validation protocols per ISO/IEC 17025. Standardize column lot numbers, mobile phase purity, and injection volumes. Perform robustness testing via Youden’s factorial design to assess minor parameter variations (e.g., ±2°C temperature, ±0.1 pH). Report relative standard deviations (RSD < 5%) for retention times and peak areas .

Methodological Frameworks

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Integrity : Organize raw datasets in repositories (e.g., Zenodo) with metadata on instrumentation, calibration, and QA/QC steps .

- Statistical Reporting : Use CONSORT-like checklists for transparency in descriptive stats (mean ± SD), inferential tests (t-test, ANOVA), and effect sizes (Cohen’s d) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.